molecular formula C22H23N3O2 B7532220 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide

2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide

Cat. No. B7532220
M. Wt: 361.4 g/mol
InChI Key: NFJCGMCFGUSXLS-UHFFFAOYSA-N
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Description

2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide, also known as PP-13, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP-13 belongs to the class of pyridinecarboxamide derivatives and has been found to exhibit potent biological activity against various diseases.

Mechanism of Action

The mechanism of action of 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical and Physiological Effects
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has been shown to exhibit potent biological activity in vitro and in vivo. It has been found to inhibit cancer cell growth and induce apoptosis in cancer cells. 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has also been found to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases. In addition, 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has been found to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide is its relatively simple synthesis process, which makes it easily accessible for laboratory experiments. 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has also been found to exhibit low toxicity in animal models, making it a safe candidate for further development as a therapeutic agent. However, one of the limitations of 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide is its limited solubility in water, which may affect its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide research. One potential direction is to investigate its effectiveness in combination with other anticancer or anti-inflammatory agents. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative diseases or infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide and to optimize its therapeutic efficacy.

Synthesis Methods

2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide can be synthesized using a multistep reaction process. The starting material for the synthesis is 4-pentylbenzoyl chloride, which is reacted with 2-aminopyridine to form 2-(4-pentylphenyl)pyridin-3-amine. This intermediate is then reacted with 2-pyridinecarboxylic acid to form 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has also been found to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-2-3-4-7-16-9-11-17(12-10-16)24-21(26)18-13-14-20(25-22(18)27)19-8-5-6-15-23-19/h5-6,8-15H,2-4,7H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJCGMCFGUSXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(NC2=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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